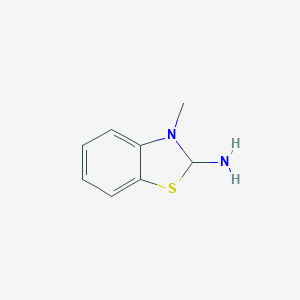
Benzothiazoline, 2-amino-3-methyl-(8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazoline, 2-amino-3-methyl-(8CI) is an organic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzothiazole family, which is known for its diverse range of biological activities. In
Mécanisme D'action
The mechanism of action of benzothiazoline, 2-amino-3-methyl-(8CI) is not fully understood, but it is believed to involve the formation of a copper complex. This complex can then interact with cellular components to induce cytotoxicity. Additionally, this compound may also interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Benzothiazoline, 2-amino-3-methyl-(8CI) has been shown to have a variety of biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, this compound has also been shown to have antioxidant properties. This may be due to its ability to chelate metal ions, which can reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of benzothiazoline, 2-amino-3-methyl-(8CI) for lab experiments is its selective binding to copper ions. This makes it a useful tool for detecting copper in biological samples. Additionally, this compound exhibits cytotoxic activity against cancer cells, making it a potential candidate for the development of anticancer drugs.
However, there are also limitations to using benzothiazoline, 2-amino-3-methyl-(8CI) in lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to work with in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on benzothiazoline, 2-amino-3-methyl-(8CI). One area of interest is the development of new fluorescent probes based on this compound. Researchers may also investigate the potential of this compound as an anticancer agent, either alone or in combination with other drugs.
Another area of future research is the elucidation of the mechanism of action of benzothiazoline, 2-amino-3-methyl-(8CI). This may involve the use of advanced imaging techniques or computational modeling to better understand how this compound interacts with cellular components.
Overall, benzothiazoline, 2-amino-3-methyl-(8CI) is a promising compound that has the potential for a wide range of applications in scientific research. Further investigation into its properties and mechanisms of action will help to unlock its full potential and pave the way for the development of new drugs and diagnostic tools.
Méthodes De Synthèse
Benzothiazoline, 2-amino-3-methyl-(8CI) can be synthesized through several methods, including the reaction of 2-mercaptobenzothiazole with methylamine or the reaction of 2-chloro-3-methylbenzoic acid with thiourea. The yield of this compound can vary depending on the synthesis method used, but typically ranges from 50-70%.
Applications De Recherche Scientifique
Benzothiazoline, 2-amino-3-methyl-(8CI) has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its role as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, making it a useful tool for detecting copper in biological samples.
In addition to its use as a fluorescent probe, benzothiazoline, 2-amino-3-methyl-(8CI) has also been investigated for its potential as an antitumor agent. Studies have shown that this compound exhibits cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
Numéro CAS |
19353-51-6 |
|---|---|
Nom du produit |
Benzothiazoline, 2-amino-3-methyl-(8CI) |
Formule moléculaire |
C8H10N2S |
Poids moléculaire |
166.25 g/mol |
Nom IUPAC |
3-methyl-2H-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H10N2S/c1-10-6-4-2-3-5-7(6)11-8(10)9/h2-5,8H,9H2,1H3 |
Clé InChI |
XVPUUGMMFIGPMT-UHFFFAOYSA-N |
SMILES |
CN1C(SC2=CC=CC=C21)N |
SMILES canonique |
CN1C(SC2=CC=CC=C21)N |
Synonymes |
Benzothiazoline, 2-amino-3-methyl- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



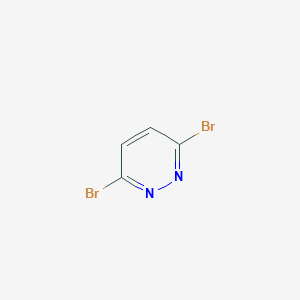
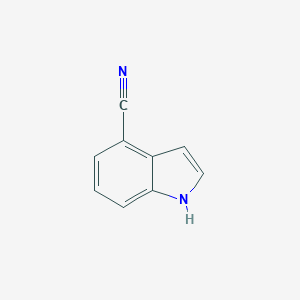
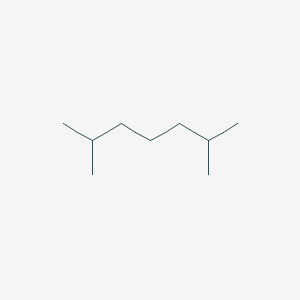
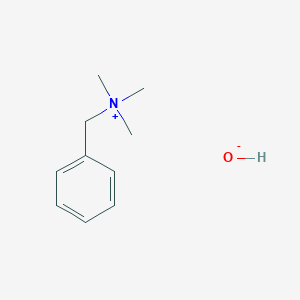
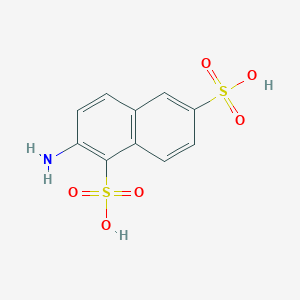
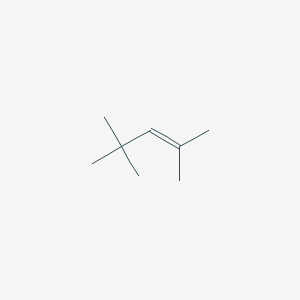
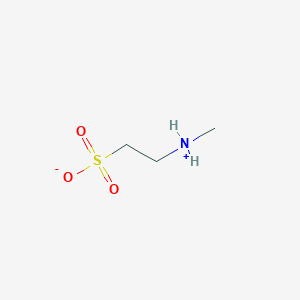
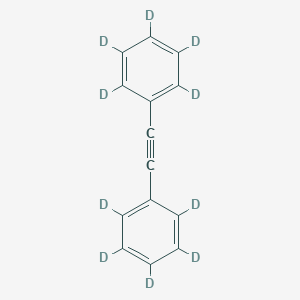
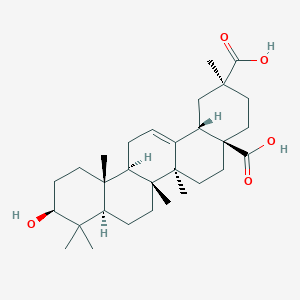
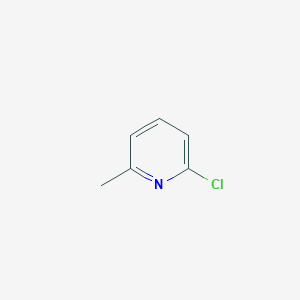
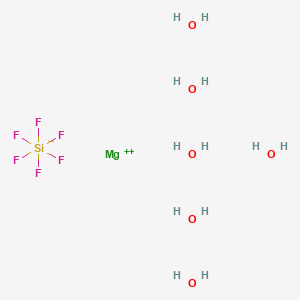
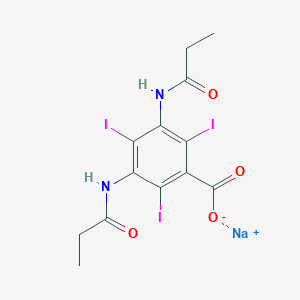
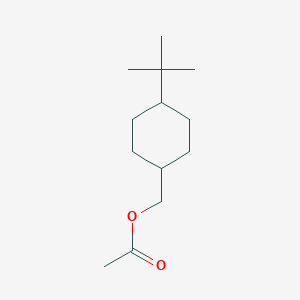
![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)